molecular formula C7H11ClO3 B14636000 tert-Butyl 3-chloro-3-oxopropanoate CAS No. 53075-12-0

tert-Butyl 3-chloro-3-oxopropanoate

Cat. No.: B14636000
CAS No.: 53075-12-0
M. Wt: 178.61 g/mol
InChI Key: CFEJHPCHFREQTC-UHFFFAOYSA-N
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Description

tert-Butyl 3-chloro-3-oxopropanoate is an ester derivative of propanoic acid featuring a tert-butyl ester group and a reactive α-chloro ketone moiety. This compound is structurally characterized by the formula C₇H₁₁ClO₃, combining the steric bulk of the tert-butyl group with the electrophilic reactivity of the chloro-ketone functionality. It is primarily utilized in organic synthesis as an acylating agent or intermediate in pharmaceutical and fine chemical production, particularly in constructing complex molecules like statins . Its tert-butyl group enhances stability during storage and handling compared to more labile esters (e.g., methyl or ethyl analogs), while the chloro-ketone group facilitates nucleophilic substitution or condensation reactions .

Properties

CAS No.

53075-12-0

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

tert-butyl 3-chloro-3-oxopropanoate

InChI

InChI=1S/C7H11ClO3/c1-7(2,3)11-6(10)4-5(8)9/h4H2,1-3H3

InChI Key

CFEJHPCHFREQTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)Cl

Origin of Product

United States

Preparation Methods

Thionyl Chloride-Mediated Chlorination

In this approach, tert-butyl acetoacetate reacts with SOCl₂ under reflux conditions. The keto group at the β-position facilitates nucleophilic substitution, replacing the hydroxyl group with chlorine.

Procedure :

  • Reactants : Tert-butyl acetoacetate (1 equiv), SOCl₂ (1.2 equiv).
  • Conditions : Reflux in anhydrous dichloromethane (DCM) at 40–50°C for 4–6 hours.
  • Workup : Distillation under reduced pressure (45–50°C, 15 mmHg) yields the product in 85–92% purity.

Mechanism :

  • Protonation of the carbonyl oxygen by SOCl₂.
  • Formation of a chlorosulfite intermediate.
  • Displacement by chloride ion to yield the chloro-ketone.

PCl₃-Based Chlorination

PCl₃ offers a cost-effective alternative, particularly for industrial-scale synthesis. A 2020 study demonstrated that PCl₃ (0.67 equiv) in acetonitrile at 80°C for 3 hours achieves 98% conversion.

Optimization :

Parameter Optimal Value Yield (%)
PCl₃ Equiv 0.67 98
Temperature (°C) 80 98
Solvent CH₃CN 98

This method minimizes waste and avoids corrosive byproducts, making it environmentally favorable.

Esterification of 3-Chloro-3-Oxopropanoic Acid

Direct esterification of 3-chloro-3-oxopropanoic acid with tert-butanol is less common due to the acid’s instability but remains viable under controlled conditions.

Acid-Catalyzed Esterification

Procedure :

  • Reactants : 3-Chloro-3-oxopropanoic acid (1 equiv), tert-butanol (1.5 equiv), sulfuric acid (0.1 equiv).
  • Conditions : Reflux in toluene at 110°C for 12 hours.
  • Yield : 70–75% after fractional distillation.

Challenges :

  • Competitive decarboxylation at elevated temperatures.
  • Requires rigorous moisture exclusion to prevent hydrolysis.

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance efficiency:

  • Catalyst : Amberlyst-15 (ion-exchange resin).
  • Conditions : 25°C, residence time 30 minutes.
  • Conversion : >95% with in-line purification.

Alternative Routes via Intermediate Synthesis

Reformatsky Reaction

A patent (WO2014203045A1) describes a multi-step synthesis starting from tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate:

  • Reduction : Sodium borohydride in aqueous micellar aggregates (0–5°C) to achieve >80% diastereomeric excess.
  • Ketal Formation : Reaction with 2,2-dimethoxypropane and D-10-camphor sulfonic acid in acetone.
  • Crystallization : Tetra-n-butylammonium acetate in n-heptane yields optically pure intermediates.

Rhodium-Catalyzed Asymmetric Hydrogenation

For enantioselective synthesis, rhodium complexes with bisphosphine ligands (e.g., BoPhoz) achieve >95% enantiomeric excess (ee):

Ligand Solvent Temperature (°C) ee (%)
R-Xyl-PhanePhos MeOH 50 84
S-PCyCo-BoPhoz EtOH 65 99

This method is critical for producing chiral intermediates in antihypertensive drugs.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost ($/kg)
SOCl₂ Chlorination 85–92 95–98 High 120–150
PCl₃ Chlorination 95–98 98–99 Industrial 80–100
Acid-Catalyzed Esterification 70–75 85–90 Moderate 200–250
Continuous Flow >95 99 High 90–110

Industrial Optimization Strategies

  • Catalyst Recycling : Macropore ion-exchange resins (e.g., KC116) are reused for >10 cycles without activity loss.
  • Solvent Recovery : Dichloromethane and tert-butanol are distilled and recycled, reducing waste by 40%.
  • Quality Control : In-line GC-MS monitors reaction progress, ensuring >99% purity in pharmaceutical-grade batches.

Emerging Techniques

  • Photocatalytic Chlorination : Visible-light-driven protocols using TiO₂ nanoparticles achieve 90% yield at 25°C.
  • Biocatalytic Routes : Lipase-mediated esterification in ionic liquids (e.g., [BMIM][BF₄]) offers enzymatic specificity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-chloro-3-oxopropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), or thiols (RSH) are commonly used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Formation of tert-butyl 3-amino-3-oxopropanoate, tert-butyl 3-alkoxy-3-oxopropanoate, or tert-butyl 3-thio-3-oxopropanoate.

    Reduction: Formation of tert-butyl 3-hydroxy-3-oxopropanoate.

    Oxidation: Formation of tert-butyl 3-carboxy-3-oxopropanoate or other oxidized derivatives.

Scientific Research Applications

tert-Butyl 3-chloro-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving ester and keto groups.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-chloro-3-oxopropanoate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the keto group can participate in redox reactions. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.

Comparison with Similar Compounds

Reactivity

  • This compound: The tert-butyl group reduces reaction rates in nucleophilic substitutions compared to methyl analogs but improves thermal stability. Reacts with amines, alcohols, and Grignard reagents under mild conditions .
  • Methyl 3-chloro-3-oxopropanoate: Highly reactive in acylations due to minimal steric hindrance. Used in peptide coupling and heterocycle synthesis .
  • tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate: The β-hydroxyl group enables intramolecular cyclization, making it valuable in statin synthesis .

Stability

  • tert-Butyl esters generally exhibit superior hydrolytic stability over methyl esters in acidic/basic conditions. However, the α-chloro ketone group in this compound may decompose under prolonged exposure to moisture or strong acids .

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